molecular formula C16H28N2O4S B6753771 N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide

N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide

Cat. No.: B6753771
M. Wt: 344.5 g/mol
InChI Key: FKAYNMHGXPAVEH-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a thiazolidinone ring, and an oxolan-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S/c19-16(8-10-17-9-4-12-23(17,20)21)18(14-5-1-2-6-14)13-15-7-3-11-22-15/h14-15H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAYNMHGXPAVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2CCCO2)C(=O)CCN3CCCS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under oxidative conditions to form the 1,2-thiazolidin-2-one structure.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Incorporation of the Oxolan-2-ylmethyl Group: This step involves the reaction of the intermediate with oxolan-2-ylmethyl halides under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and oxolan-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, its potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring may play a crucial role in binding to these targets, while the cyclopentyl and oxolan-2-ylmethyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide
  • N-(oxolan-2-ylmethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide

Uniqueness

N-cyclopentyl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the cyclopentyl and oxolan-2-ylmethyl groups in the same molecule is particularly noteworthy, as it may enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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